BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

This benzo[b]thiophene-2-carboxamide analog features a unique N-(2-(furan-2-yl)-2-methoxyethyl) substituent, introducing heteroatom-rich functionality absent in standard N-aryl or N-alkyl derivatives. This structural differentiation is critical for exploring H3 receptor antagonism (class Ki as low as 4 nM), modulating Aβ42 fibrillogenesis, and inhibiting PfENR (IC50 = 115 nM for class benchmark). Its furan and methoxy groups may enhance solubility and metabolic stability, making it a superior scaffold for neuro-degeneration, antimalarial, and inflammaging R&D. Do not substitute with simpler analogs, as minor modifications drastically alter activity profiles.

Molecular Formula C16H15NO3S
Molecular Weight 301.36
CAS No. 2034378-21-5
Cat. No. B2759236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide
CAS2034378-21-5
Molecular FormulaC16H15NO3S
Molecular Weight301.36
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC=CO3
InChIInChI=1S/C16H15NO3S/c1-19-13(12-6-4-8-20-12)10-17-16(18)15-9-11-5-2-3-7-14(11)21-15/h2-9,13H,10H2,1H3,(H,17,18)
InChIKeyGYLNVCNTXUWYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide CAS 2034378-21-5: Structural Identity and Core Pharmacophore for Procurement Evaluation


N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide (CAS 2034378-21-5, molecular formula C16H15NO3S, molecular weight 301.36 g/mol) is a synthetic small molecule belonging to the benzo[b]thiophene-2-carboxamide class . The compound features a benzo[b]thiophene core linked via a carboxamide bridge to a 2-(furan-2-yl)-2-methoxyethyl substituent. The benzo[b]thiophene-2-carboxamide scaffold is recognized in medicinal chemistry as a privileged structure with demonstrated activity across multiple therapeutic targets, including histamine H3 receptors (Ki as low as 4 nM), opioid receptors, amyloid-beta aggregation, and Plasmodium falciparum enoyl-ACP reductase (PfENR) [1][2][3]. The specific combination of a furan-2-yl ring and a methoxy group on the ethyl linker distinguishes this compound from simpler N-aryl or N-alkyl analogs, potentially conferring differentiated physicochemical and target-binding properties .

Why Generic Substitution of N-(2-(Furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide with Simpler Analogs Carries Undefined Risk in Biological Studies


Within the benzo[b]thiophene-2-carboxamide class, minor structural modifications to the amide N-substituent can dramatically alter biological activity profiles. For example, in the Aβ42 aggregation modulator series, replacement of a 4-methoxyphenyl substituent with a 4-methoxyphenol group converted a compound from an aggregation accelerator (2.7-fold increase) to an inhibitor (54% maximum inhibition) [1]. Similarly, in the H3 receptor antagonist series, Ki values varied from 4 nM to >1 µM depending solely on the nature of the N-substituent [2]. The target compound's unique N-(2-(furan-2-yl)-2-methoxyethyl) group—combining a heteroaromatic furan ring with a hydrogen-bond-accepting methoxy group on a chiral ethyl linker—introduces stereoelectronic features absent in simpler N-phenyl, N-benzyl, or N-alkyl analogs . These features may critically influence target engagement, selectivity, solubility, and metabolic stability. Substituting this compound with a generic benzo[b]thiophene-2-carboxamide derivative without the furan-methoxyethyl motif is therefore likely to produce divergent biological outcomes and cannot be assumed to be functionally equivalent [1][2].

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide: Comparator-Based Analysis for Informed Procurement


Structural Differentiation: Furan-Methoxyethyl Motif versus Simple N-Aryl and N-Alkyl Benzo[b]thiophene-2-Carboxamides

The target compound incorporates a 2-(furan-2-yl)-2-methoxyethyl substituent on the carboxamide nitrogen, which is structurally distinct from commonly studied analogs such as N-phenylbenzo[b]thiophene-2-carboxamide (MW 253.32) and N-(furan-2-ylmethyl)benzo[b]thiophene-2-carboxamide (MW 257.31) . The presence of both a heteroaromatic furan oxygen and a methoxy oxygen on the ethyl linker introduces two additional hydrogen-bond acceptor sites and increases topological polar surface area relative to all-carbon analogs. In the context of the H3 receptor antagonist series, the presence of heteroatom-containing N-substituents was associated with the most potent Ki values (as low as 4 nM), suggesting the furan-methoxy combination may be advantageous for target binding [1]. The methoxy group also introduces a chiral center at the carbon adjacent to the furan ring, enabling stereochemical exploration not possible with symmetrical N-substituents .

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Aβ42 Aggregation Modulation: Class-Level Evidence Supports Differentiation Based on N-Substituent Electronics

In a systematic study of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives as Aβ42 aggregation modulators, the nature of the N-phenyl substituent was found to dictate whether a compound inhibits or accelerates Aβ42 fibrillogenesis [1]. Compounds bearing a methoxyphenol pharmacophore (4a, 4b, 5a, 5b) exhibited concentration-dependent inhibition of Aβ42 aggregation, with compound 4b achieving 54% maximum inhibition in the thioflavin-T fluorescence assay. In contrast, compounds with a 4-methoxyphenyl substituent (4d, 5d) significantly accelerated Aβ42 fibrillogenesis, with compound 4d producing a 2.7-fold increase at 25 μM [1]. The target compound's N-(2-(furan-2-yl)-2-methoxyethyl) group presents a distinct electronic and steric environment compared to both the inhibitory methoxyphenol and acceleratory methoxyphenyl motifs. Based on this class-level SAR, the furan-methoxyethyl substitution pattern is predicted to confer a unique Aβ42 modulation profile that cannot be inferred from simpler N-aryl analogs [1].

Alzheimer's Disease Amyloid Beta Neurodegeneration

H3 Receptor Antagonist Activity: Class Benchmark Supports Potential for High-Affinity Binding with the Furan-Methoxyethyl Motif

Benzo[b]thiophene-2-carboxamides and their benzofuran counterparts have been established as potent antagonists of the human histamine H3 receptor, with Ki values reaching as low as 4 nM in competitive radioligand binding assays [1]. Structure-activity relationship (SAR) analysis from this study revealed that the N-substituent on the carboxamide is a critical determinant of binding affinity, with heteroatom-containing and conformationally restricted substituents generally yielding higher potency [1]. The target compound's N-(2-(furan-2-yl)-2-methoxyethyl) group provides both a heteroaromatic furan ring and a hydrogen-bond-accepting methoxy group, features that align with the structural determinants of high H3 affinity in this class [1]. While direct H3 binding data for this specific compound is not available in the published literature, the class-level Ki benchmark of 4 nM sets a high ceiling for potential activity [1].

Histamine H3 Receptor CNS Drug Discovery GPCR

PfENR Inhibition: Class-Level Evidence for Antimalarial Potential with a Structurally Differentiated N-Substituent

Bromo-benzo[b]thiophene-2-carboxamide derivatives have been identified as potent, slow tight-binding inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR), a validated antimalarial target [1]. The most potent compound in this series, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6), exhibited an IC50 of 115 nM against purified PfENR, with a Ki of 18 nM with respect to the cofactor and 91 nM with respect to crotonoyl-CoA [1]. Notably, the N-benzyl substituent was essential for activity in this series [1]. The target compound's N-(2-(furan-2-yl)-2-methoxyethyl) group differs from the 4-fluorobenzyl motif of compound 6, offering potential advantages in solubility (via the furan and methoxy oxygens) and metabolic stability (via the methoxy group's resistance to oxidative metabolism compared to benzylic positions) [1]. While the target compound lacks the 3-bromo substituent present in compound 6, the benzo[b]thiophene-2-carboxamide core with a heteroatom-rich N-substituent represents a distinct chemical starting point for PfENR inhibitor optimization [1].

Antimalarial Enoyl-ACP Reductase Neglected Tropical Diseases

RAGE Antagonist Activity: Class Validation with a Structurally Unique N-Substituent Offering Differentiated Physicochemical Properties

A recent study identified benzo[b]thiophene-2-carboxamide derivatives as ligands for the receptor for advanced glycation end-products (RAGE), a therapeutic target in inflammaging, Alzheimer's disease, and diabetic complications [1]. The best compound in this series, analog 3t', demonstrated an IC50 of 13.2 µM against RAGE, comparable to the reference molecule Azeliragon (IC50 = 13.0 µM) [1]. While the target compound was not specifically evaluated in this study, its N-(2-(furan-2-yl)-2-methoxyethyl) substituent introduces additional hydrogen-bond donor/acceptor functionality (furan O and methoxy O) not present in the 3t' analog series [1]. This additional polarity may enhance aqueous solubility and modulate RAGE binding interactions relative to the more lipophilic analogs described in the study. The benzo[b]thiophene-2-carboxamide scaffold is thus validated as a competent RAGE-binding pharmacophore, and the target compound's unique N-substituent offers a structurally differentiated entry point for RAGE antagonist development [1].

RAGE Antagonist Inflammaging Diabetes Complications

Recommended Research Application Scenarios for N-(2-(Furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide Based on Class-Level Evidence


Chemical Probe Development for Histamine H3 Receptor Studies

Based on the class-level evidence that benzo[b]thiophene-2-carboxamides can achieve H3 receptor Ki values as low as 4 nM [1], this compound is suitable as a starting scaffold for H3 antagonist probe development. The furan-methoxyethyl N-substituent introduces heteroatom-rich functionality associated with high H3 affinity within the class [1]. Researchers should conduct competitive radioligand binding assays against human H3 receptor (e.g., using [3H]-N-α-methylhistamine in CHO-expressed receptors) to determine the Ki value for this specific analog. Procurement is warranted when a structurally differentiated H3 antagonist chemotype is needed to complement existing tool compounds.

Aβ42 Aggregation Modulator Screening in Alzheimer's Disease Models

Given the established ability of N-substituted benzo[b]thiophene-2-carboxamides to either inhibit (up to 54%) or accelerate (up to 2.7-fold) Aβ42 fibrillogenesis depending on N-substituent identity [2], this compound with its unique furan-methoxyethyl N-substituent should be evaluated in thioflavin-T fluorescence-based Aβ42 aggregation kinetics assays. The structurally distinct N-substituent may confer a novel aggregation modulation profile. Procurement is indicated for academic or industrial laboratories building SAR libraries around the benzo[b]thiophene-2-carboxamide scaffold for neurodegeneration research.

PfENR Inhibitor Lead Optimization for Antimalarial Drug Discovery

The benzo[b]thiophene-2-carboxamide scaffold is validated as a PfENR inhibitory pharmacophore, with the class benchmark compound 6 achieving IC50 = 115 nM [3]. This compound's furan-methoxyethyl N-substituent differs from the 4-fluorobenzyl group of compound 6, offering a structurally distinct vector for SAR exploration. Procurement is recommended for antimalarial drug discovery programs seeking to evaluate alternative N-substituents for improved solubility (via furan and methoxy oxygens) and metabolic stability (methoxy versus benzylic oxidation). Researchers should measure PfENR IC50 and conduct counter-screening against human FASN to establish selectivity.

RAGE Antagonist Screening for Inflammaging and Diabetic Complication Research

Following the recent identification of benzo[b]thiophene-2-carboxamide derivatives as RAGE antagonists with IC50 values comparable to Azeliragon (13.0-13.2 µM) [4], this compound with its polarity-enhancing furan-methoxyethyl N-substituent should be evaluated in RAGE binding and functional antagonism assays. The additional hydrogen-bonding capacity may improve aqueous solubility relative to the more lipophilic analogs described in the Bonin et al. study. Procurement is appropriate for laboratories investigating RAGE-mediated inflammaging pathways and seeking novel chemical matter with differentiated physicochemical properties.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.